molecular formula C19H22O3 B1654492 8-Geranylumbelliferone CAS No. 23660-05-1

8-Geranylumbelliferone

Cat. No.: B1654492
CAS No.: 23660-05-1
M. Wt: 298.4
InChI Key: QPMKRRUDQIKGNH-VGOFMYFVSA-N
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Description

8-Geranylumbelliferone is a member of the class of hydroxycoumarins. It is a derivative of umbelliferone in which the ring hydrogen at position 8 has been replaced by a geranyl group . It is a hydroxycoumarin and a monoterpenoid .


Synthesis Analysis

This compound is isolated from Paramignya trimera . An aromatic prenyltransferase of Citrus limon, ClPT1, is responsible for the biosynthesis of this compound . It is also synthesized by CpPT3 and ClPT1 enzymes .


Molecular Structure Analysis

The molecular formula of this compound is C19H22O3 . The IUPAC name is 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one .


Chemical Reactions Analysis

This compound is involved in the biosynthesis of paclitaxel and meroterpenes . It is a product of the reaction between (2E)-geranyl diphosphate and umbelliferone .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 298.4 g/mol .

Scientific Research Applications

Enzymatic and Biological Activities

  • Prenyltransferase Function in Citrus Species : A study by Munakata et al. (2014) identified a novel prenyltransferase gene in lemon, ClPT1, which encodes for an enzyme specific to geranyl diphosphate and coumarin. This enzyme produces 8-geranylumbelliferone in citrus species, highlighting its role in creating bioactive compounds with potential antipathogenic and antiherbivorous activities (Munakata et al., 2014).
  • Role in Biosynthesis of Natural Products : Li et al. (2022) characterized two prenyltransferases (PTs) from Murraya exotica, one of which can catalyze the formation of this compound. This study provides insight into the biosynthesis of prenylated coumarins and quinolone alkaloids in plants, contributing to our understanding of natural product diversity (Li et al., 2022).

Pharmacological Implications

  • Potential in Anti-Cancer Therapies : Piao et al. (2021) explored the effects of this compound on tumor necrosis factor (TNF) signaling. They found that this compound facilitates RIPK1-dependent apoptosis and necroptosis in cancer cells, specifically in the context of TNF receptor1 ligation. This suggests that this compound may have potential as an anti-cancer therapeutic (Piao et al., 2021).

Applications in Biochemistry and Molecular Biology

  • Inhibitory Effects on HA Synthesis : Research by Garcia-Vilas et al. (2013) demonstrated that 4-methylumbelliferone, a derivative of umbelliferone, inhibits hyaluronic acid synthesis and exhibits antiangiogenic properties. This could have implications for the development of new bioactive compounds for antiangiogenic therapy (Garcia-Vilas et al., 2013).
  • Role in Biliary Excretion and Metabolism : Tsitrina et al. (2023) analyzed public databases and conducted liver transcriptome analysis to understand the targets of 4-methylumbelliferone. Their findings revealedmultiple targets of this compound, including enzymes and transcription factors, suggesting its role in modulating cell metabolism via nuclear receptors. This study highlights the broad spectrum of effects of 4-methylumbelliferone, including its impact on lipid and carbohydrate metabolism (Tsitrina et al., 2023).

Chemical and Material Science Applications

  • Corrosion Inhibition : Resen et al. (2021) synthesized a derivative of umbelliferone, 8-piperazine-1-ylmethylumbelliferone, and investigated its potential as a corrosion inhibitor for mild steel in hydrochloric acid solution. This study emphasizes the diverse applications of umbelliferone derivatives in material science, specifically in corrosion prevention (Resen et al., 2021).

Therapeutic Research

  • Ovarian Cancer Treatment : Tamura et al. (2014) explored the effects of 4-methylumbelliferone on ovarian cancer cells. Their findings suggest that this compound inhibits tumor growth by suppressing thymidine phosphorylase expression, indicating its potential use in ovarian cancer treatment (Tamura et al., 2014).

Mechanism of Action

Target of Action

8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .

Mode of Action

This compound interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.

Biochemical Pathways

It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.

Pharmacokinetics

It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .

Biochemical Analysis

Properties

IUPAC Name

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKRRUDQIKGNH-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151248
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23660-05-1
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23660-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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